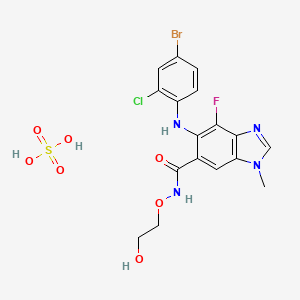








|
REACTION_CXSMILES
|
[S:1](=[O:5])(=[O:4])([OH:3])[OH:2].[OH:6][CH2:7][CH2:8][O:9][NH:10][C:11]([C:13]1[C:22]([NH:23][C:24]2[CH:29]=[CH:28][C:27]([Br:30])=[CH:26][C:25]=2[Cl:31])=[C:21]([F:32])[C:16]2[N:17]=[CH:18][N:19]([CH3:20])[C:15]=2[CH:14]=1)=[O:12].O>O1CCCC1>[S:1]([OH:5])([OH:4])(=[O:3])=[O:2].[OH:6][CH2:7][CH2:8][O:9][NH:10][C:11]([C:13]1[C:22]([NH:23][C:24]2[CH:29]=[CH:28][C:27]([Br:30])=[CH:26][C:25]=2[Cl:31])=[C:21]([F:32])[C:16]2[N:17]=[CH:18][N:19]([CH3:20])[C:15]=2[CH:14]=1)=[O:12] |f:4.5|
|


|
Name
|
|
|
Quantity
|
1.52 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
OCCONC(=O)C1=CC2=C(N=CN2C)C(=C1NC1=C(C=C(C=C1)Br)Cl)F
|
|
Name
|
|
|
Quantity
|
8 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
62 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
65 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
FILTRATION
|
|
Details
|
before filtering
|
|
Type
|
CUSTOM
|
|
Details
|
to remove any extraneous matter
|
|
Type
|
ADDITION
|
|
Details
|
THF (150 ml) was then added to the mixture
|
|
Type
|
TEMPERATURE
|
|
Details
|
maintaining the temperature above 60° C
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was then cooled to 0-5° C. over approximately 2 hour
|
|
Duration
|
2 h
|
|
Type
|
FILTRATION
|
|
Details
|
The resulting slurry was filtered
|
|
Type
|
WASH
|
|
Details
|
washed with THF (30 ml)
|
|
Type
|
CUSTOM
|
|
Details
|
dried under reduced pressure at 50° C. until a constant weight
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S(=O)(=O)(O)O.OCCONC(=O)C1=CC2=C(N=CN2C)C(=C1NC1=C(C=C(C=C1)Br)Cl)F
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.17 mol | |
| AMOUNT: MASS | 9.81 g | |
| YIELD: PERCENTYIELD | 82% | |
| YIELD: CALCULATEDPERCENTYIELD | 794.4% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |